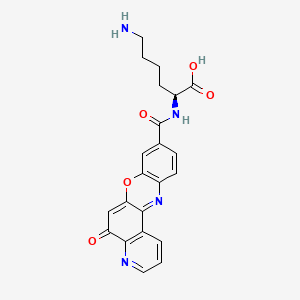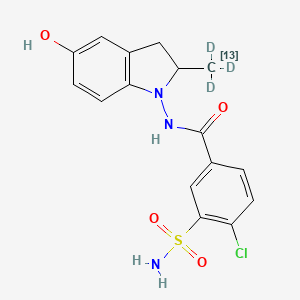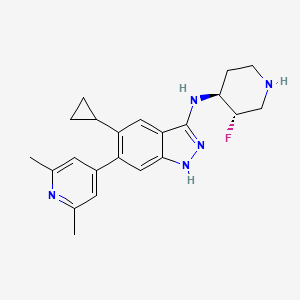
TLR7/8 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 antagonist 2 is a small molecule inhibitor that selectively targets toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, making it a valuable compound in the treatment of autoimmune diseases and in immunotherapy research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 antagonist 2 typically involves the construction of a heterocyclic scaffold, such as pyrazoloquinoxaline or quinazoline, followed by functionalization to achieve the desired antagonist properties. Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are often dried and freshly distilled before use . Reactions are usually conducted under a nitrogen atmosphere to prevent moisture or air-sensitive reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: TLR7/8 antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
TLR7/8 antagonist 2 exerts its effects by binding to toll-like receptors 7 and 8, preventing their activation by endogenous or exogenous ligands. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. The molecular targets include the receptors themselves and the associated adaptor proteins involved in signal transduction .
Comparison with Similar Compounds
MHV370: A selective inhibitor of toll-like receptors 7 and 8, investigated for its efficacy in lupus therapy.
Pyrazoloquinoxaline Derivatives: Potent selective antagonists of toll-like receptors 7 and 8, used as starting points for further development.
Uniqueness: TLR7/8 antagonist 2 is unique in its ability to selectively inhibit both toll-like receptors 7 and 8 with high potency and specificity. This dual inhibition provides a broader range of therapeutic applications compared to compounds that target only one receptor. Additionally, its well-defined synthetic routes and scalable production methods make it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C22H26FN5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3S,4S)-3-fluoropiperidin-4-yl]-1H-indazol-3-amine |
InChI |
InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1 |
InChI Key |
JUSJRQVEHUHMRQ-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@H]4CCNC[C@@H]4F)C5CC5 |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCNCC4F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


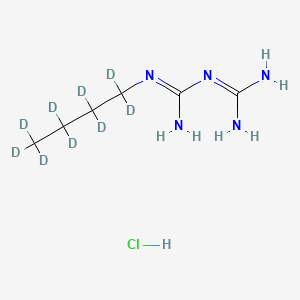
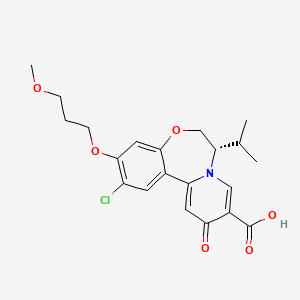
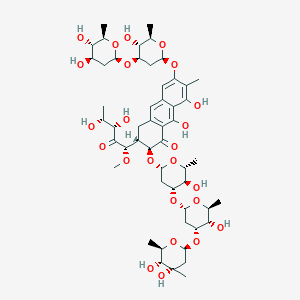
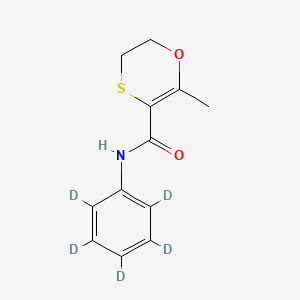
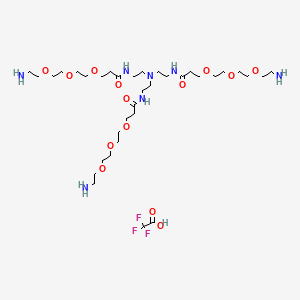
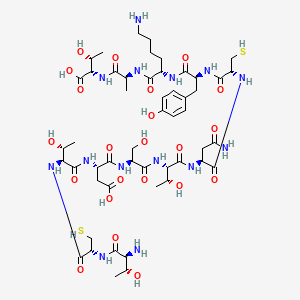



![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)

